An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-cyanopiperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of Benzyl 4-cyanopiperidine-1-carboxylate. It is important to note that while some of these properties have been experimentally determined and reported in scientific literature or by chemical suppliers, others are predicted values based on computational models.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White to off-white crystalline powder (predicted) | - |
| Melting Point | Not available (A related compound, 1-Boc-4-cyanopiperidine, has a melting point of 60-62 °C) | [2] |
| Boiling Point | 416.5 °C at 760 mmHg (predicted) | [1] |
| Density | 1.181 g/cm³ (predicted) | [1] |
Table 2: Solubility and Partitioning
| Property | Value | Source |
| Aqueous Solubility | Data not available | - |
| logP (Octanol-Water Partition Coefficient) | 1.67568 (predicted for a related compound, Benzyl 3-cyano-4-oxopiperidine-1-carboxylate) | [3] |
| pKa | Data not available | - |
Table 3: Spectroscopic Data
| Spectrum Type | Key Data Points | Source |
| ¹H NMR | Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: ¹H NMR (CDCl₃) δ 7.30-7.40 (m, 5H), 5.16 (s, 2H), 3.79 (t, J=6.0 Hz, 4H), 2.50 (t, J=6.0 Hz, 4H). | [4] |
| ¹³C NMR | Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: ¹³C NMR (CDCl₃) δ 206.8, 154.9, 136.2, 128.6, 128.2, 128.0, 67.6, 43.8, 40.8. | [4] |
| Infrared (IR) | Data not available for the target compound. For the related Benzyl 4-oxopiperidine-1-carboxylate: Key peaks may include C=O (ester and ketone), C-N, C-O, and aromatic C-H stretches. | [4] |
| Mass Spectrometry (MS) | Data not available for the target compound. Expected M+H⁺ for C₁₄H₁₆N₂O₂: 245.13. | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and instrumentation.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology:
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A small, dry sample of Benzyl 4-cyanopiperidine-1-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination
Aqueous solubility is a crucial parameter for drug absorption and formulation.
Methodology (Shake-Flask Method):
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An excess amount of Benzyl 4-cyanopiperidine-1-carboxylate is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
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The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The solubility is expressed in units such as mg/mL or mol/L.
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology (Shake-Flask Method):
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A solution of Benzyl 4-cyanopiperidine-1-carboxylate is prepared in a mixture of n-octanol and water (previously saturated with each other).
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The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
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The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
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The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
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The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Spectroscopic techniques are essential for structural elucidation and confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The presence of characteristic absorption bands would confirm the presence of functional groups such as the nitrile (C≡N), the carbamate carbonyl (C=O), and the aromatic ring.
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Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be performed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.
Synthesis and Workflow Diagrams
The synthesis of Benzyl 4-cyanopiperidine-1-carboxylate is a key process for its utilization as a pharmaceutical intermediate. A plausible synthetic workflow is outlined below.
Synthesis of Benzyl 4-cyanopiperidine-1-carboxylate
A common route for the synthesis of Benzyl 4-cyanopiperidine-1-carboxylate involves the protection of the piperidine nitrogen followed by the introduction of the cyano group.
Caption: Synthetic route for Benzyl 4-cyanopiperidine-1-carboxylate.
Analytical Workflow for Quality Control
A typical workflow for the quality control and characterization of a synthesized batch of Benzyl 4-cyanopiperidine-1-carboxylate is depicted below.
Caption: Quality control workflow for Benzyl 4-cyanopiperidine-1-carboxylate.
